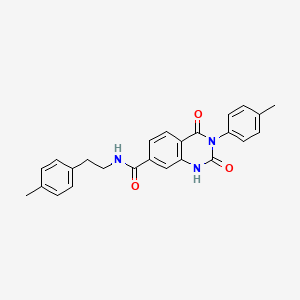

N-(4-methylphenethyl)-2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Description

N-(4-methylphenethyl)-2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS: 892279-47-9) is a tetrahydroquinazoline derivative characterized by a 1,2,3,4-tetrahydroquinazoline core substituted at position 3 with a p-tolyl (4-methylphenyl) group and at position 7 with a carboxamide moiety linked to a 4-methylphenethyl chain .

Properties

IUPAC Name |

3-(4-methylphenyl)-N-[2-(4-methylphenyl)ethyl]-2,4-dioxo-1H-quinazoline-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-16-3-7-18(8-4-16)13-14-26-23(29)19-9-12-21-22(15-19)27-25(31)28(24(21)30)20-10-5-17(2)6-11-20/h3-12,15H,13-14H2,1-2H3,(H,26,29)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYJMSKIXMTBQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)C4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylphenethyl)-2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydroquinazoline core. The molecular formula is C20H22N2O3, with a molecular weight of approximately 342.40 g/mol. The presence of various functional groups contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

- Case Study : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the micromolar range.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| A549 (Lung) | 6.8 | Cell cycle arrest |

| HeLa (Cervical) | 4.5 | Caspase activation |

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens:

- Bacterial Inhibition : It exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.

- Fungal Activity : The compound demonstrated antifungal activity against Candida species.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12 µg/mL |

| Escherichia coli | 15 µg/mL |

| Candida albicans | 10 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA synthesis and repair.

- Receptor Modulation : It could act as an antagonist or agonist at specific receptors involved in cell signaling pathways.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) leading to oxidative stress can result in cellular damage and apoptosis.

Research Findings

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- In Vivo Studies : Animal models have shown that the compound can reduce tumor size without significant toxicity at therapeutic doses.

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pharmacological and physicochemical properties of tetrahydroquinazoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of the target compound and analogs:

Table 1: Structural and Molecular Comparison

Key Observations:

The 2-furylmethyl group in sc-492692 introduces a polar heterocycle, which may improve solubility compared to the phenethyl chains in other analogs .

Steric and Electronic Effects: The 4-ethylphenyl group in sc-492703 adds steric bulk, which could influence receptor binding or metabolic stability .

Research Findings and Inferred SAR

- Quinazoline Core Reactivity : The tetrahydroquinazoline core undergoes electrophilic substitution at position 8 preferentially, but substituents at positions 3 and 7 dominate biological activity () .

- Biological Implications :

- The p-tolyl group in the target compound may confer selectivity for hydrophobic binding pockets in enzymes or receptors.

- Chlorine or methoxy substituents (e.g., CAS 892259-70-0) could enhance target affinity but increase metabolic clearance risks .

Q & A

Q. What synthetic methodologies are suitable for preparing N-(4-methylphenethyl)-2,4-dioxo-3-(p-tolyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide?

A multi-step synthesis approach is recommended. For example, a quinazoline scaffold can be constructed via cyclization of substituted anthranilic acid derivatives with carboxamide precursors under acidic conditions. Key steps may include:

- Step 1 : Condensation of 4-methylphenethylamine with a carbonyl precursor (e.g., p-tolyl isocyanate) to form the carboxamide linkage.

- Step 2 : Cyclization using reagents like polyphosphoric acid (PPA) or POCl₃ to form the tetrahydroquinazoline core .

- Step 3 : Functionalization at the 7-position via nucleophilic substitution or coupling reactions. Reaction yields and purity should be optimized using TLC and column chromatography .

Q. Which spectroscopic techniques are critical for structural confirmation?

A combination of methods is essential:

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons for p-tolyl at δ 7.2–7.4 ppm and methylphenethyl groups at δ 2.3–2.9 ppm) .

- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ calculated for C₂₆H₂₃N₃O₃: 426.18) .

Q. What in vitro assays are appropriate for preliminary biological evaluation?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., soluble epoxide hydrolase inhibition) with IC₅₀ determination .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, reporting EC₅₀ values .

- Receptor Binding : Radioligand displacement assays for GPCR targets (e.g., D3 receptor antagonism) with Ki calculations .

Advanced Research Questions

Q. How can computational methods guide SAR optimization of this compound?

- Molecular Docking : Map interactions with target proteins (e.g., D3 receptor) using software like AutoDock Vina. Focus on hydrophobic interactions with p-tolyl and hydrogen bonding with the carboxamide group .

- QSAR Modeling : Develop models using descriptors like logP, polar surface area, and Hammett constants to predict activity trends for derivatives .

- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize analogs with sustained target engagement .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Standardize Assays : Control variables like cell passage number, serum concentration, and incubation time.

- Orthogonal Validation : Confirm enzyme inhibition via LC-MS substrate depletion assays if fluorescence data conflict .

- Meta-Analysis : Compare IC₅₀ ranges from ≥3 independent studies to identify outliers and systemic biases .

Q. How can regioselective modifications improve metabolic stability?

- Position 3 (p-tolyl) : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .

- Position 7 (carboxamide) : Replace with bioisosteres (e.g., sulfonamide) to enhance plasma stability .

- Methylphenethyl Chain : Fluorination at the β-position to block oxidative dealkylation . Validate using hepatic microsome assays with LC-MS metabolite profiling .

Q. What crystallographic techniques confirm stereochemical assignments?

- Single-Crystal X-ray Diffraction : Resolve absolute configuration by analyzing Flack parameters (e.g., C–C bond lengths <1.54 Å for tetrahedral carbons) .

- Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.